molecular formula C19H35N3O2 B5976350 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine

1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B5976350
M. Wt: 337.5 g/mol
InChI Key: HJAAKGNPWNLNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. These receptors are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
Studies have shown that 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine can modulate the release of neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine in lab experiments is its high potency and selectivity for specific receptors. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine. One direction is to investigate its potential as a treatment for various psychiatric disorders such as anxiety, depression, and addiction. Another direction is to explore its mechanism of action in more detail and identify other potential targets. Additionally, future studies could focus on improving the pharmacokinetic properties of the compound to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine involves the reaction of 1-ethylpiperazine with 3-(1-(tetrahydro-3-furanylmethyl)-4-piperidinyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been investigated as a potential treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O2/c1-2-20-10-12-22(13-11-20)19(23)4-3-17-5-8-21(9-6-17)15-18-7-14-24-16-18/h17-18H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAAKGNPWNLNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]propan-1-one

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